molecular formula C15H23N3O3S B7063620 N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide

N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B7063620
M. Wt: 325.4 g/mol
InChI Key: UTJLAMVHASJPKU-UHFFFAOYSA-N
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Description

N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a dimethylcarbamoyl group, a thiazole ring, and a methoxymethyl group, making it a molecule of interest for its unique structural properties and reactivity.

Properties

IUPAC Name

N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-18(2)15(20)10-5-4-6-11(7-10)16-14(19)12-9-22-13(17-12)8-21-3/h9-11H,4-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJLAMVHASJPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCC(C1)NC(=O)C2=CSC(=N2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: This step often involves the alkylation of the thiazole ring using methoxymethyl chloride in the presence of a base like sodium hydride.

    Attachment of the Cyclohexyl Ring: The cyclohexyl ring can be introduced via a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the thiazole ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), methoxymethyl chloride (CH₃OCH₂Cl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methylthio)-1,3-thiazole-4-carboxamide
  • N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(ethylthio)-1,3-thiazole-4-carboxamide

Uniqueness

N-[3-(dimethylcarbamoyl)cyclohexyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to similar compounds, potentially leading to different biological activities or applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.

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